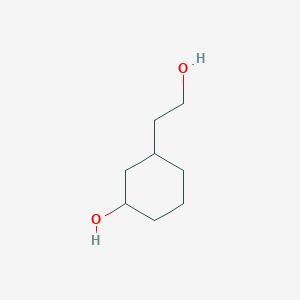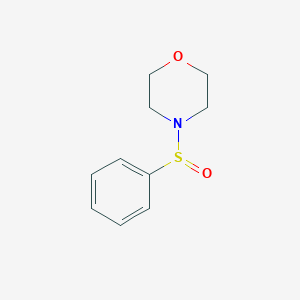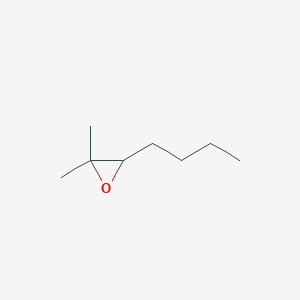
Oxirane, 3-butyl-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, 3-butyl-2,2-dimethyl-: is a chemical compound belonging to the oxirane family, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by its unique structure, which includes a butyl group and two methyl groups attached to the oxirane ring. Oxiranes are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxiranes typically involves the reaction of alkenes with peracids or halohydrins. For Oxirane, 3-butyl-2,2-dimethyl- , a common method involves the epoxidation of 3-butyl-2,2-dimethyl-1-propene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, oxiranes can be produced via the chlorohydrin process or the direct oxidation of alkenes using oxygen or air in the presence of a silver catalyst. These methods are efficient and scalable, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Oxirane, 3-butyl-2,2-dimethyl- undergoes various types of chemical reactions, including:
Ring-opening reactions: These reactions can be catalyzed by acids, bases, or nucleophiles, leading to the formation of diols, halohydrins, or other functionalized compounds.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Common Reagents and Conditions:
Acid-catalyzed ring-opening: Using acids like sulfuric acid or hydrochloric acid.
Base-catalyzed ring-opening: Using bases like sodium hydroxide or potassium hydroxide.
Nucleophilic ring-opening: Using nucleophiles like water, alcohols, or amines.
Major Products:
Diols: Formed from the hydrolysis of the oxirane ring.
Halohydrins: Formed from the reaction with halogen acids.
Alcohols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry: Oxirane, 3-butyl-2,2-dimethyl- is used as an intermediate in the synthesis of various organic compounds. Its high reactivity makes it valuable in the preparation of complex molecules.
Biology and Medicine: In biological and medicinal research, oxiranes are studied for their potential use in drug development. Their ability to form covalent bonds with biological molecules makes them useful in the design of enzyme inhibitors and other therapeutic agents.
Industry: In the industrial sector, oxiranes are used in the production of polymers, resins, and other materials. Their reactivity allows for the modification of polymer properties, making them useful in the development of advanced materials.
Mecanismo De Acción
The mechanism of action of oxiranes involves the nucleophilic attack on the strained three-membered ring, leading to ring-opening reactions. This process can be catalyzed by acids, bases, or nucleophiles. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
Comparación Con Compuestos Similares
- Oxirane, 2,3-dimethyl-
- Oxirane, 3-ethyl-2,2-dimethyl-
- Butane, 2,3-epoxy-
Uniqueness: Oxirane, 3-butyl-2,2-dimethyl- is unique due to the presence of a butyl group and two methyl groups, which influence its reactivity and the types of reactions it undergoes. Compared to other oxiranes, its larger substituents can lead to different steric and electronic effects, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
3776-34-9 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
3-butyl-2,2-dimethyloxirane |
InChI |
InChI=1S/C8H16O/c1-4-5-6-7-8(2,3)9-7/h7H,4-6H2,1-3H3 |
Clave InChI |
FEPJOCIPDIYUTL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-hydroxy-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B14140290.png)
![[(1R,2S)-2-Methylcyclohexyl]methanol](/img/structure/B14140296.png)
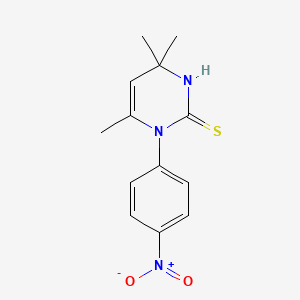
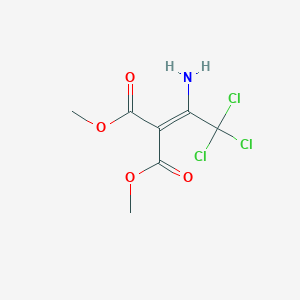
![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)
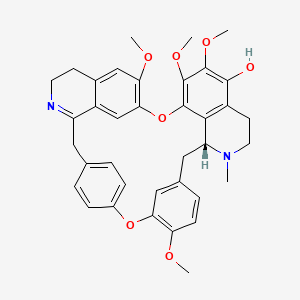

![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)
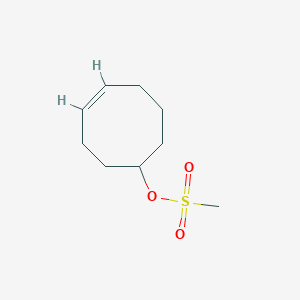
![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
